molecular formula C16H19N5O B2965930 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide CAS No. 2380078-61-3

2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide

Cat. No. B2965930
CAS RN: 2380078-61-3
M. Wt: 297.362
InChI Key: SGGHXGNICJNSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential for various applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide is not fully understood. However, it is believed to work by inducing apoptosis (cell death) in cancer cells. This compound has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to prevent tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide has various biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce DNA damage in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide in lab experiments is its potential as an anti-cancer agent. This compound has been found to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the potential use of this compound in combination with other anti-cancer agents to enhance its cytotoxic effects. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide involves a series of chemical reactions. The starting material is 6-phenylpyridazin-3-amine, which is reacted with ethyl 2-bromoacetate to form ethyl 2-(6-phenylpyridazin-3-ylamino)acetate. This intermediate is then reacted with methylamine and sodium cyanoborohydride to yield 2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide.

Scientific Research Applications

2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide has been found to have potential for various applications in the field of medicine. One of the most promising applications is as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-[methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(11-15(17)22)13-9-21(10-13)16-8-7-14(18-19-16)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGHXGNICJNSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.